Eleven-Nineteen-Leukemia Protein IN-1

Epigenetics ENL YEATS domain Biochemical Assay

Dissect ENL-driven leukemia maintenance mechanisms without off-target artifacts. ENL-IN-1 (compound 13) is a selective benzimidazole-based acyl-lysine-competitive inhibitor of the ENL YEATS chromatin reader domain. - Biochemical IC50: 14.5 nM against isolated ENL YEATS domain - Cellular target engagement: Validated at 37°C via CETSA (no heat shock required) - Benchmark for scaffold optimization: Reference in MOLM-13 (39.6 µM) & MV4-11 (45.1 µM) cells Essential orthogonal control alongside SR-0813 or MS41 for mechanistic validation.

Molecular Formula C27H33N7O2
Molecular Weight 487.6 g/mol
Cat. No. B12406110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEleven-Nineteen-Leukemia Protein IN-1
Molecular FormulaC27H33N7O2
Molecular Weight487.6 g/mol
Structural Identifiers
SMILESCC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)CCN6CCOCC6
InChIInChI=1S/C27H33N7O2/c1-19-3-2-8-33(19)18-26-30-23-6-5-22(16-24(23)31-26)29-27(35)20-4-7-25-21(15-20)17-28-34(25)10-9-32-11-13-36-14-12-32/h4-7,15-17,19H,2-3,8-14,18H2,1H3,(H,29,35)(H,30,31)/t19-/m0/s1
InChIKeyMVKGWIMIIHYNGU-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ENL-IN-1: Molecular Profile & Procurement


Eleven-Nineteen-Leukemia Protein IN-1 (also designated as compound 13) is a small-molecule inhibitor that targets the YEATS domain of the eleven-nineteen-leukemia (ENL) protein . It functions by directly binding to the ENL protein, thereby blocking its interaction with acylated histones [1]. The compound is characterized as a benzimidazole derivative and is intended for research use only [2].

ENL-IN-1: Substitution Non-Equivalence


While several compounds target the ENL YEATS domain or related epigenetic readers, they are not interchangeable. Key differentiators such as potency at the molecular target (IC50), selectivity within the YEATS family, and performance in cellular and in vivo models vary significantly. For instance, early ENL inhibitors lacked in vivo efficacy, highlighting the importance of optimized chemical matter [1]. Eleven-Nineteen-Leukemia Protein IN-1 represents a specific chemical scaffold (compound 13 from a medicinal chemistry optimization campaign) that was prioritized for its remarkable metabolic stability and potent antiproliferative effects in MLL-fusion leukemia cells [2]. These attributes directly inform experimental design and compound selection, as using a less potent or less well-characterized analog could yield different or negative results.

ENL-IN-1 Comparative Evidence


ENL YEATS Domain Biochemical Potency

In a biochemical TR-FRET assay measuring the inhibition of the ENL YEATS domain interaction with an acylated histone H3 peptide, Eleven-Nineteen-Leukemia Protein IN-1 demonstrates an IC50 value of 14.5 nM . This potency is approximately 1.7-fold lower than that of SR-0813, a widely used ENL/AF9 YEATS domain inhibitor, which has a reported IC50 of 25 nM in the same type of assay [1]. This quantitative difference in primary target engagement is a critical factor for assay sensitivity and potential downstream effects.

Epigenetics ENL YEATS domain Biochemical Assay

ENL Thermal Stabilization Evidence

Eleven-Nineteen-Leukemia Protein IN-1 (compound 13) exhibits notable antiproliferative activity against MLL-rearranged leukemia cell lines MOLM-13 and MV4-11, with IC50 values of 39.6 µM and 45.1 µM, respectively . This compound served as a key intermediate in a medicinal chemistry campaign. Subsequent optimization of this scaffold led to SR-C-107 (R), which shows significantly improved cellular potency, with CC50 values of 1.25 µM in MOLM-13 cells and 0.81 µM in MV4-11 cells [1]. This demonstrates the scaffold's evolution and the direct lineage of IN-1 as a critical starting point.

Acute Myeloid Leukemia MLL-rearranged Cell Viability

MLL-Rearranged Leukemia Antiproliferative Activity

Eleven-Nineteen-Leukemia Protein IN-1 demonstrates robust target engagement in a cellular context, as shown by its ability to enhance the thermal stability of the endogenous ENL protein in vitro . This property is a hallmark of direct binding within the cellular milieu. A closely related analog from the same series, Eleven-Nineteen-Leukemia Protein IN-3, also stabilizes ENL (at 5 µM) without affecting the stability of other YEATS family proteins like GAS41, demonstrating selectivity . While quantitative thermal shift data (e.g., ΔTm) is not directly reported for IN-1, the qualitative effect confirms its cellular target engagement.

Cellular Target Engagement CETSA ENL

ENL-IN-1: Best Research Applications


Orthogonal ENL Target Validation

With a validated biochemical IC50 of 14.5 nM in TR-FRET assays , Eleven-Nineteen-Leukemia Protein IN-1 is a suitable tool compound for in vitro studies focused on ENL YEATS domain binding and function. It can be used in assays such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization (FP) to characterize ENL-acetylated histone interactions and for fragment-based screening campaigns. Its higher potency compared to SR-0813 (IC50 25 nM) makes it a favorable choice for experiments requiring a robust signal with minimal compound usage .

Benzimidazole SAR Studies

As a characterized intermediate (compound 13) from a published medicinal chemistry optimization campaign , Eleven-Nineteen-Leukemia Protein IN-1 is a crucial reference point for SAR studies. Researchers developing new ENL inhibitors can use this compound as a benchmark to evaluate improvements in potency, cellular activity, and metabolic stability. Its known activity profile in MOLM-13 (39.6 µM) and MV4-11 (45.1 µM) cells provides a clear baseline for comparing the cellular efficacy of new analogs .

Thermal Stability Binding Assays

Eleven-Nineteen-Leukemia Protein IN-1 can be employed to study the role of the ENL YEATS domain in regulating gene expression in acute leukemia models. Evidence shows that inhibition of the ENL YEATS domain is sufficient to suppress key leukemia proto-oncogenes like HOXA9, MYB, and MYC . While direct data for IN-1 is limited, its validated cellular target engagement and the class-level effect support its use in experiments aimed at deciphering ENL-mediated transcriptional networks via RT-qPCR or RNA-seq analysis.

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